molecular formula C13H11ClF2N2O B3110443 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline CAS No. 1799733-46-2

3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline

Cat. No.: B3110443
CAS No.: 1799733-46-2
M. Wt: 284.69 g/mol
InChI Key: BPSVWHVEZIDAHQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline is a synthetic organic compound belonging to the quinoxaline family. This compound is characterized by the presence of a chloro group, a difluorobut-3-en-1-yl group, and a methoxy group attached to the quinoxaline core. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorobut-3-en-1-yl Group: This step involves the reaction of the chlorinated quinoxaline with a difluorobut-3-en-1-yl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the quinoxaline core can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

    Oxidation: Oxidizing agents (hydrogen peroxide), solvents (acetonitrile).

    Reduction: Reducing agents (sodium borohydride), solvents (ethanol).

Major Products Formed

    Substitution: Amino or thio-substituted quinoxalines.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

Scientific Research Applications

3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor modulation.

    Material Science: It is explored for its electronic and photophysical properties, making it a candidate for organic semiconductors and light-emitting materials.

    Agrochemicals: The compound is evaluated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
  • 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-5-methoxyquinoxaline
  • 3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-ethoxyquinoxaline

Uniqueness

3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the difluorobut-3-en-1-yl group at the 2-position differentiates it from other quinoxaline derivatives, potentially leading to unique interactions with biological targets and distinct electronic properties.

Properties

IUPAC Name

3-chloro-2-(1,1-difluorobut-3-enyl)-6-methoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF2N2O/c1-3-6-13(15,16)11-12(14)18-10-7-8(19-2)4-5-9(10)17-11/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSVWHVEZIDAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)Cl)C(CC=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189086
Record name 3-Chloro-2-(1,1-difluoro-3-buten-1-yl)-6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799733-46-2
Record name 3-Chloro-2-(1,1-difluoro-3-buten-1-yl)-6-methoxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799733-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(1,1-difluoro-3-buten-1-yl)-6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.026
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
Reactant of Route 2
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
Reactant of Route 3
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
Reactant of Route 4
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
Reactant of Route 5
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline
Reactant of Route 6
3-Chloro-2-(1,1-difluorobut-3-en-1-yl)-6-methoxyquinoxaline

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